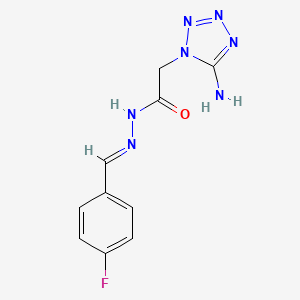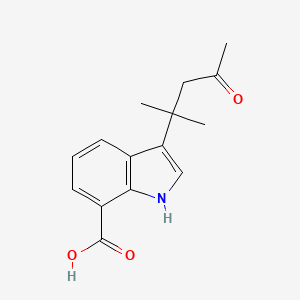![molecular formula C19H27ClN2O2 B5549929 [(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)
[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule of interest belongs to a class of compounds that are synthesized through complex organic reactions, involving functional groups like chlorophenyl, pyrrolidinyl, and piperidinyl. Such compounds are typically explored for their potential applications in various fields, including materials science and pharmaceuticals, due to their unique structural and chemical properties.
Synthesis Analysis
Synthesis of similar compounds often involves condensation reactions, where piperidinyl and pyrrolidinyl moieties are linked to chlorophenyl groups in the presence of a base, such as triethylamine, and a suitable solvent like methylene dichloride (Benakaprasad et al., 2007). This process is crucial for obtaining the desired compound with high purity and yield.
Molecular Structure Analysis
The molecular structure of compounds within this category is characterized using spectroscopic techniques and confirmed by X-ray crystallographic studies. These compounds usually crystallize in specific space groups, with the piperidine and pyrrolidinyl rings adopting chair conformations, indicative of their stable molecular geometry (Girish et al., 2008). Understanding the molecular structure is fundamental for predicting the reactivity and interactions of these molecules.
Chemical Reactions and Properties
Chemical reactions involving such compounds often include transformations under specific conditions that modify functional groups or linkages, influencing their chemical properties. For example, biocatalytic synthesis approaches have been employed to produce analogs with high efficiency and enantiomeric excess, demonstrating the versatility of these compounds in chemical synthesis (Chen et al., 2021).
科学的研究の応用
Nucleophile-assisted Cyclization for Tetrahydropyridines Synthesis
The study by Matouš et al. (2020) demonstrates the utility of Au(I)-catalyzed cyclization of β-propargylamino acrylic derivatives in the presence of methanol to afford tetrahydropyridines with high yields. This method also allows for the conversion of tetrahydropyridines into 4-aryl piperidine derivatives, showcasing a pathway for synthesizing compounds that could share a core structure or functional similarity with the compound (Matouš et al., 2020).
One-pot Synthesis of 3H-pyrrolizines
Li et al. (2017) utilized piperidinium acetate as an organocatalyst for the one-pot synthesis of 5,6-disubstituted 3H-pyrrolizines, demonstrating the compound's relevance in creating halogenated and methoxy substituted molecular structures. This research highlights the compound's potential in synthesizing diverse heterocyclic compounds with similar substituents (Li et al., 2017).
Production of Chiral Intermediates
Research by Ni et al. (2012) on the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone (CPMK) to its chiral alcohol form by Kluyveromyces sp. highlights a biocatalytic approach to producing chiral intermediates. This study presents an example of using microbial cells for the production of chiral molecules that could be structurally related or functionally similar to the target compound (Ni et al., 2012).
Synthesis and Structural Analysis
Research on the synthesis and characterization of compounds structurally similar to "[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol", such as those by Benakaprasad et al. (2007) and Girish et al. (2008), provides insights into the methods for creating and analyzing complex molecules. These studies involve the condensation reactions and crystallographic analysis of piperidin-4-yl-diphenyl-methanol derivatives, showing the importance of structural analysis in understanding the properties and potential applications of such compounds (Benakaprasad et al., 2007), (Girish et al., 2008).
特性
IUPAC Name |
2-(4-chlorophenyl)-1-[(3R,4R)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O2/c20-18-6-4-15(5-7-18)10-19(24)22-12-16(17(13-22)14-23)11-21-8-2-1-3-9-21/h4-7,16-17,23H,1-3,8-14H2/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFJJXLEEYHXRD-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CN(CC2CO)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)


![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5549870.png)
![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)
![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5549906.png)
![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide](/img/structure/B5549908.png)


![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)
![8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549935.png)
![N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)